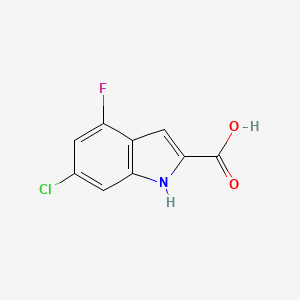

6-chloro-4-fluoro-1H-indole-2-carboxylic Acid

Description

BenchChem offers high-quality 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQBCNRBBDRVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301253510 | |

| Record name | 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186446-27-5 | |

| Record name | 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186446-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-fluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-chloro-4-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring an indole scaffold substituted with a carboxylic acid and two distinct halogen atoms, imparts a specific set of physicochemical properties that are highly relevant for the development of novel therapeutic agents. This guide provides an in-depth analysis of these properties, including its molecular structure, spectroscopic profile, solubility, acidity, and thermal stability. Furthermore, it offers detailed, field-proven experimental protocols for the characterization of these key parameters, designed to ensure scientific rigor and reproducibility. This document serves as a vital resource for researchers leveraging this compound in the synthesis of advanced pharmaceutical intermediates, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

Molecular Structure and Core Physical Properties

6-chloro-4-fluoro-1H-indole-2-carboxylic acid is a crystalline solid, typically appearing as a white to light yellow powder under standard conditions[1]. The molecule's foundation is the indole bicyclic ring system, which is functionalized at the 2-position with a carboxylic acid group. The strategic placement of a fluorine atom at the 4-position and a chlorine atom at the 6-position significantly influences the electronic environment and, consequently, the physical and chemical behavior of the compound.

The electron-withdrawing nature of both the halogen substituents and the carboxylic acid group creates a robust and chemically stable molecular scaffold[1]. This stability is a key attribute for its utility as a reliable synthetic intermediate.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅ClFNO₂ | [1] |

| Molecular Weight | 213.59 g/mol | [1] |

| Exact Mass | 212.999283 amu | [1] |

| CAS Number | 186446-27-5 | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Predicted Boiling Point | 444.0 ± 40.0 °C | [1] |

| Calculated Density | 1.6 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 3.86 ± 0.30 | [1] |

| Calculated LogP | 2.51 to 2.66 | [1] |

Spectroscopic and Analytical Profile

A thorough spectroscopic analysis is fundamental to confirming the identity and purity of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. The following sections detail the expected spectral characteristics based on established principles for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for this molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a preferred solvent due to its ability to dissolve the compound and to clearly resolve the acidic N-H and COOH protons.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the anisotropic effects of the ring and the electronic effects of the substituents. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (typically >12 ppm). The N-H proton of the indole ring will also present as a broad singlet, usually in the 11-12 ppm region. Protons on the benzene portion of the indole ring will exhibit splitting patterns consistent with their positions relative to the halogen substituents.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-180 ppm range, a characteristic feature of carboxylic acid derivatives. The carbon atoms directly bonded to the fluorine and chlorine atoms will show shifts influenced by the halogens' electronegativity. The remaining aromatic carbons will appear in the typical 100-140 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence for the presence of the key functional groups.

-

O-H Stretch: A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region[2]. This broadening is a hallmark of carboxylic acids and results from the strong intermolecular hydrogen bonding that forms dimeric structures in the solid state[2][3].

-

C=O Stretch: A sharp, intense absorption peak is expected between 1700–1725 cm⁻¹[2]. This band corresponds to the carbonyl stretching vibration of the carboxylic acid.

-

C-O Stretch & O-H Bend: Absorptions corresponding to the C-O stretching and O-H bending vibrations are typically observed in the 1200–1440 cm⁻¹ range.

-

C-F and C-Cl Stretches: Characteristic bands for the carbon-fluorine and carbon-chlorine stretches will appear in the fingerprint region, typically around 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Electrospray Ionization (ESI): In negative ion mode (ESI-), the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the loss of a proton from the carboxylic acid[4]. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ may be observed.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]) and the loss of the entire carboxyl group ([M-45])[5]. The stability of the indole ring suggests that fragmentation will primarily involve the carboxylic acid moiety.

Caption: General workflow for the comprehensive characterization of the title compound.

Solubility, Lipophilicity, and Acidity

These three parameters are critically interconnected and are paramount for predicting a compound's behavior in biological systems, a core requirement for drug development professionals.

Solubility Profile and Lipophilicity (LogP)

The compound exhibits limited water solubility, a common trait for halogenated indole derivatives[1]. Its calculated logarithmic partition coefficient (LogP) is reported to be in the range of 2.51 to 2.66, which indicates a moderate level of lipophilicity[1]. This balanced hydrophobic-hydrophilic character is often a desirable starting point in drug design, as it can facilitate membrane permeability without causing significant aqueous insolubility issues. The indole ring and halogen atoms contribute to its lipophilic nature, while the carboxylic acid group enhances its polarity and potential for hydrogen bonding.

Acidity Profile (pKa)

The predicted pKa value of 3.86 ± 0.30 suggests that 6-chloro-4-fluoro-1H-indole-2-carboxylic acid is a significantly stronger acid than simple carboxylic acids like acetic acid (pKa ≈ 4.76)[1].

Causality of Enhanced Acidity: This increased acidity is a direct result of the compound's electronic structure.

-

Inductive Effects: The highly electronegative fluorine and chlorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion (conjugate base) formed upon deprotonation.

-

Resonance Stabilization: The carboxylate anion is further stabilized by resonance, delocalizing the negative charge across the oxygen atoms and the indole ring system[1].

This pKa value is crucial for understanding the compound's ionization state at physiological pH (≈7.4). At this pH, the carboxylic acid will be almost entirely deprotonated, existing as the anionic carboxylate, which has profound implications for its solubility, binding interactions, and pharmacokinetic properties.

Caption: Relationship between molecular structure and key physicochemical properties.

Experimental Protocols for Core Property Determination

To ensure trustworthiness and reproducibility, the following detailed protocols describe self-validating systems for determining key physicochemical parameters.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol adheres to the OECD Guideline 105 for determining water solubility.

Objective: To determine the saturation solubility of the compound in buffered water at a controlled temperature.

Methodology:

-

Preparation: Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions. Ensure the temperature of a shaking incubator or water bath is maintained at 25 ± 0.5 °C.

-

Sample Addition: Add an excess amount of the compound to several vials containing the buffer. The excess is critical to ensure that saturation is achieved. A magnetic stir bar should be added to each vial.

-

Equilibration: Seal the vials and place them in the shaking incubator. Allow the samples to equilibrate for at least 24 hours. A preliminary experiment can determine the time to reach equilibrium by taking measurements at 24, 48, and 72 hours. Equilibrium is reached when consecutive measurements are consistent.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the excess solid to settle. Centrifugation (e.g., 12,000 rpm for 20 minutes) is required to ensure complete separation of undissolved solid.

-

Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant of each vial. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: Calculate the concentration by comparing the analytical response to a standard curve prepared with known concentrations of the compound. The average concentration from the replicate vials represents the aqueous solubility.

Protocol: Potentiometric Titration for pKa Determination

Objective: To determine the pKa of the carboxylic acid group through potentiometric titration.

Methodology:

-

System Preparation: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or dioxane/water). The co-solvent is necessary due to the compound's limited water solubility. The solution should be stirred continuously, and the system should be blanketed with nitrogen to prevent interference from atmospheric CO₂.

-

Titration: Begin recording the pH of the solution. Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH) using a calibrated burette or auto-titrator. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (identified from the first derivative). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Validation (Yasuda-Shedlovsky Method): For measurements in co-solvent systems, the aqueous pKa must be extrapolated. By performing titrations in several different co-solvent/water ratios (e.g., 30%, 50%, 70% methanol), the apparent pKa values can be plotted against the mole fraction of the co-solvent. Extrapolating this linear plot to zero co-solvent gives the true aqueous pKa. This extrapolation is a self-validating step that ensures the accuracy of the final reported value.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Applications in Research and Drug Development

The unique combination of an indole scaffold, a carboxylic acid handle, and halogen substituents makes 6-chloro-4-fluoro-1H-indole-2-carboxylic acid a highly valuable precursor in pharmaceutical synthesis.

-

Pharmaceutical Building Block: It serves as a key intermediate for creating more complex molecules with tailored physicochemical and biological properties[1].

-

Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors, and this compound provides a scaffold that can be further functionalized to target specific kinases involved in diseases like cancer[1].

-

Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase inhibitors, an important class of antiviral drugs[6][7].

-

PET Imaging: The presence of fluorine allows for the potential synthesis of an 18F-radiolabeled version, which could serve as a probe for Positron Emission Tomography (PET) imaging in disease diagnosis and monitoring[1].

Conclusion

6-chloro-4-fluoro-1H-indole-2-carboxylic acid possesses a well-defined set of physicochemical properties that are highly advantageous for its application in modern drug discovery. Its moderate lipophilicity, enhanced acidity, and overall chemical stability make it an ideal starting point for synthetic campaigns. This guide has provided a comprehensive overview of its key characteristics and furnished detailed, robust protocols for their experimental determination. A thorough understanding of this profile is essential for any scientist or researcher aiming to effectively utilize this versatile compound in the development of next-generation therapeutics.

References

-

Title: Supporting Information Source: Royal Society of Chemistry URL: [Link]

-

Title: Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate Source: ACS Publications - Organic Process Research & Development URL: [Link]

-

Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

- Title: Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine Source: Google Patents URL

-

Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI URL: [Link]

-

Title: 6-fluoro-1H-indole-4-carboxylic acid methyl ester Source: PubChem URL: [Link]

-

Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]

-

Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]

-

Title: 6-Fluoro-1H-indole-3-carboxylic acid Source: NIH - PMC URL: [Link]

-

Title: 1H-Indole-2-carboxylic acid, 1-methyl- Source: NIST WebBook URL: [Link]

-

Title: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

-

Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: (PDF) Infrared spectra and structure of molecular complexes of aromatic acids Source: ResearchGate URL: [Link]

-

Title: Pyrrole-2-carboxylic Acid at BMRB Source: BMRB URL: [Link]

-

Title: Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids Source: PMC - PubMed Central URL: [Link]

-

Title: Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives Source: Frontiers URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids Source: YouTube URL: [Link]

-

Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

Sources

- 1. Buy 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid | 186446-27-5 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-4-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs. The addition of halogen atoms, such as chlorine and fluorine, can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Understanding the solubility and stability of a drug candidate is paramount in the early stages of pharmaceutical development. These fundamental properties directly influence bioavailability, manufacturability, and the ultimate success of a therapeutic agent. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the solubility and stability of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, offering field-proven insights and actionable protocols for researchers. While specific experimental data for this exact molecule is not extensively published, this guide will leverage data from structurally similar compounds, such as indole-2-carboxylic acid, to forecast its behavior and establish a robust investigational framework.

Physicochemical Properties: A Predictive Analysis

The structure of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid—featuring an acidic carboxylic acid group, a weakly basic indole nitrogen, and lipophilic halogenated benzene ring—suggests a complex interplay of factors governing its solubility.

| Property | Predicted Influence on 6-chloro-4-fluoro-1H-indole-2-carboxylic acid | Rationale |

| pKa (acidic) | Estimated around 3-4 | The carboxylic acid group is the primary acidic center. Electron-withdrawing effects of the chloro and fluoro groups may slightly increase its acidity compared to unsubstituted indole-2-carboxylic acid. |

| pKa (basic) | Estimated around -2 to -3 | The indole nitrogen is a very weak base due to the delocalization of its lone pair of electrons into the aromatic system. |

| LogP | Moderately lipophilic | The indole ring system and halogen substituents contribute to lipophilicity. However, the ionizable carboxylic acid group will significantly impact the distribution coefficient (LogD) at different pH values. |

| Aqueous Solubility | Expected to be low at acidic pH and increase significantly at neutral to basic pH. | At pH values below its pKa, the molecule will be in its neutral, less soluble form. Above the pKa, it will deprotonate to form a more soluble carboxylate salt. |

| Organic Solvent Solubility | High solubility is expected in polar organic solvents.[1][2] | Studies on the parent indole-2-carboxylic acid show high solubility in polar organic solvents like methanol, ethanol, and ethyl acetate, a trend that is likely to be shared by its halogenated derivative.[1][2] |

Comprehensive Solubility Assessment Protocol

A thorough understanding of a compound's solubility profile across various conditions is critical for developing viable formulations. Both thermodynamic and kinetic solubility should be assessed.

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assessment.

Step-by-Step Methodology: Thermodynamic Solubility

Rationale: This method determines the true equilibrium solubility, which is the most stable and thermodynamically favored state. It is the gold standard for solubility measurement.

-

Preparation of Solvent Systems: Prepare a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0) and relevant organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO).

-

Sample Preparation: Add an excess of solid 6-chloro-4-fluoro-1H-indole-2-carboxylic acid to a known volume of each solvent system in a glass vial. Scientist's Note: The presence of visible solid material throughout the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a calibration curve from a stock solution of the compound. Dilute the filtered supernatant and analyze it using a validated HPLC-UV or LC-MS method to determine the concentration.[3][4][5][6][7]

Intrinsic Stability and Forced Degradation Studies

Stability testing is essential for identifying potential degradation pathways, developing stability-indicating analytical methods, and determining appropriate storage conditions and shelf life. Forced degradation studies, as mandated by ICH guidelines, are a critical component of this process.[8][9][10][11]

Potential Degradation Pathways of the Indole Nucleus

The indole ring, while aromatic, is susceptible to degradation under certain stress conditions, particularly oxidation. The electron-rich pyrrole ring is the most common site of initial attack.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. longdom.org [longdom.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. scispace.com [scispace.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Ascendance of Halogenated Indole-2-Carboxylic Acids: A Technical Guide for the Modern Researcher

Abstract

The halogenated indole-2-carboxylic acid scaffold represents a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of this pivotal class of molecules. We delve into the foundational chemical principles that govern their synthesis, from classical name reactions to modern catalytic methodologies. Furthermore, this guide elucidates the intricate structure-activity relationships that have been meticulously unraveled over decades of research, culminating in their current status as indispensable pharmacophores in drug discovery. Detailed experimental protocols, comparative data, and mechanistic insights are provided to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics built upon this versatile heterocyclic framework.

A Historical Perspective: From Indigo to Indoles and the Dawn of Halogenation

The story of halogenated indole-2-carboxylic acids is intrinsically linked to the broader history of indole chemistry, which traces its origins to the 18th and 19th centuries with the study of the vibrant dye, indigo. The elucidation of the indole structure by Adolf von Baeyer in 1869 laid the groundwork for over a century of chemical exploration[1]. The subsequent development of robust synthetic methods to construct the indole core was paramount to the eventual synthesis of its halogenated derivatives.

Two classical and enduring methods, the Fischer Indole Synthesis (1883) and the Reissert Indole Synthesis (1897), proved to be instrumental.[2][3] These reactions, for the first time, provided rational and predictable pathways to the indole nucleus, including the direct incorporation of a carboxylic acid moiety at the 2-position.

The deliberate introduction of halogens onto the indole scaffold was a logical progression, driven by the understanding that halogenation can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, thereby influencing its biological activity. While a definitive date for the very first synthesis of a halogenated indole-2-carboxylic acid is not readily apparent in the historical literature, the adaptation of classical syntheses with halogenated starting materials marked their advent. For instance, the use of halogenated phenylhydrazines in the Fischer synthesis or halogenated o-nitrotoluenes in the Reissert synthesis directly afforded the corresponding halogenated indole-2-carboxylic acids.

Foundational Synthetic Strategies: The Classical Era

The ability to synthesize a diverse library of halogenated indole-2-carboxylic acids hinges on a robust and versatile synthetic toolkit. The classical methods, though over a century old, remain highly relevant and are often the starting point for synthetic campaigns.

The Fischer Indole Synthesis: A Versatile Approach

Developed by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazine and a ketone or aldehyde.[2][4] To generate indole-2-carboxylic acids, pyruvic acid or its esters are commonly employed. The use of a halogenated phenylhydrazine as the starting material directly yields a halogenated indole-2-carboxylic acid.

Conceptual Workflow of the Fischer Indole Synthesis for Halogenated Indole-2-Carboxylic Acids

Caption: Fischer Indole Synthesis for Halogenated Derivatives.

The Reissert Indole Synthesis: A Direct Route to the Carboxylic Acid

The Reissert synthesis provides a direct route to indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate.[3] The key steps involve a condensation reaction followed by a reductive cyclization. The incorporation of halogens is readily achieved by starting with a halogenated o-nitrotoluene.

Experimental Protocol: Reissert Synthesis of a Halogenated Indole-2-Carboxylic Acid (General Procedure)

-

Condensation: To a solution of sodium ethoxide in absolute ethanol, add the substituted o-nitrotoluene and diethyl oxalate. The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is poured into water and acidified, leading to the precipitation of the ethyl o-nitrophenylpyruvate. The crude product is filtered and washed.

-

Reductive Cyclization: The o-nitrophenylpyruvate is then subjected to reduction. A common method involves using zinc dust in acetic acid.[1] Other reducing agents like ferrous sulfate and ammonia have also been employed.[5]

-

Isolation: Upon completion of the reduction and cyclization, the halogenated indole-2-carboxylic acid is typically isolated by filtration and can be further purified by recrystallization.

The Modern Era: Innovations in Synthesis

While classical methods are foundational, modern organic synthesis has introduced more sophisticated and efficient strategies for constructing halogenated indole-2-carboxylic acids. These methods often offer milder reaction conditions, greater functional group tolerance, and improved yields.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic systems, including indoles. For instance, the Buchwald-Hartwig amination can be employed to construct the key C-N bond of the indole ring from a suitably functionalized and halogenated aniline derivative.[6]

Conceptual Workflow of a Modern Palladium-Catalyzed Indole Synthesis

Caption: Modern Palladium-Catalyzed Indole Synthesis.

Structure-Activity Relationships (SAR): The Significance of Halogenation

The strategic placement of halogen atoms on the indole-2-carboxylic acid scaffold has a profound impact on its biological activity. Decades of medicinal chemistry research have established key SAR principles.

| Halogen Position | Halogen Type | Observed Impact on Biological Activity | Example Therapeutic Target |

| C5-Position | Cl, Br | Often enhances potency and metabolic stability. | HIV-1 Integrase, EGFR Tyrosine Kinase[7][8] |

| C6-Position | F, Cl | Can improve binding affinity and pharmacokinetic properties.[6] | HIV-1 Integrase[6] |

| C4, C7-Positions | Cl | Can lead to potent and selective inhibitors. | Fructose-1,6-bisphosphatase[9] |

Table 1: Influence of Halogenation on the Biological Activity of Indole-2-Carboxylic Acids.

The introduction of a halogen can influence the acidity of the indole N-H, alter the conformation of the molecule, and introduce new points of interaction with the target protein, such as halogen bonding.

Therapeutic Applications: From Discovery to the Clinic

The versatility of the halogenated indole-2-carboxylic acid scaffold is evident in the wide range of therapeutic targets for which potent inhibitors have been developed.

-

Antiviral Agents: A significant breakthrough in the application of these compounds has been in the development of HIV-1 integrase inhibitors. The indole-2-carboxylic acid moiety acts as a key chelating group for the magnesium ions in the active site of the enzyme, while halogen substituents on the indole ring enhance binding affinity and pharmacokinetic properties.[6][7]

-

Anticancer Agents: Halogenated indole-2-carboxylic acid derivatives have shown promise as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are implicated in cancer progression.[8] They have also been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[5]

-

Other Therapeutic Areas: The scaffold has also been explored for its potential in treating metabolic diseases, with some derivatives showing activity as allosteric inhibitors of fructose-1,6-bisphosphatase.[9]

Spectroscopic Characterization: A Guide for the Analyst

The unambiguous characterization of synthesized halogenated indole-2-carboxylic acids is crucial. A combination of spectroscopic techniques is typically employed.

| Spectroscopic Technique | Key Features for Halogenated Indole-2-Carboxylic Acids |

| ¹H NMR | The chemical shifts of the aromatic protons are influenced by the position and electronegativity of the halogen substituent. The N-H proton typically appears as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | The carbon atom directly attached to the halogen will exhibit a characteristic chemical shift. The carbonyl carbon of the carboxylic acid is also readily identifiable. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), the N-H stretch of the indole, and the C=O stretch of the carboxylic acid are observed. |

| Mass Spectrometry (MS) | The molecular ion peak will confirm the molecular weight. The isotopic pattern of chlorine and bromine can be diagnostic. |

Table 2: Key Spectroscopic Features for the Characterization of Halogenated Indole-2-Carboxylic Acids.

Future Directions and Conclusion

The journey of halogenated indole-2-carboxylic acids from their conceptual origins in classical indole chemistry to their current prominence in drug discovery is a testament to the enduring power of organic synthesis and medicinal chemistry. The continuous development of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and potent analogs. As our understanding of disease biology deepens, this versatile scaffold is poised to remain a critical component in the armamentarium of the modern researcher for years to come. The principles and protocols outlined in this guide are intended to serve as a valuable resource for those working at the forefront of this exciting and impactful field.

References

- Baeyer, A. Ueber das Indol. Ber. Dtsch. Chem. Ges.1869, 2, 679–682.

-

Wikipedia contributors. Indole. Wikipedia, The Free Encyclopedia. [Link]

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.

-

Zhang, R.-H.; et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv.2024 , 14, 8133-8145. [Link]

- Gribble, G. W. Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010.

-

Wikipedia contributors. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

- Taber, D. F.; et al.

- Hassan, O. M.; et al. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry2023, 23, 1336-1348.

- Li, Y.; et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Eur. J. Med. Chem.2020, 188, 111985.

- Reissert, A. Ueber die Synthese von Indolderivaten aus o-Nitrotoluol. Ber. Dtsch. Chem. Ges.1897, 30, 1030–1053.

- Noland, W. E.; Baude, F. J.

-

Wang, Z.; et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules2023 , 28, 8020. [Link]

-

BIOSYNCE. Ethyl 5,7-dichloro-1H-indole-2-carboxylate Cas 4792-70-5. [Link]

-

ZellBio GmbH. 5-Chloroindole-2-carboxylic acid. [Link]

- El-Sayed, M. A.-A.; et al.

-

Hassan, O. M.; et al. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science Publishers2023 . [Link]

-

Wikipedia contributors. Reissert indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

- Dang, Q.; et al. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Bioorg. Med. Chem. Lett.2003, 13, 2055-2058.

- El-Gohary, N. S.; Shaaban, M. I. Synthesis and biological evaluation of indoles. Der Pharma Chemica2015, 7, 309-319.

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

- El-Gendy, M. A.; et al. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. J. Enzyme Inhib. Med. Chem.2023, 38, 2213197.

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

- Chandra, A.; et al. A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Org. Biomol. Chem.2025.

- Kumar, A.; et al.

- Al-Ostoot, F. H.; et al. Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Rev. Org. Chem.2021, 18, 49-62.

- JebaReeda, V. S.; et al. Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. Bull. Chem. Soc. Ethiop.2025, 39, 763-780.

- Shaaban, M. R.; et al. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Arch. Pharm. (Weinheim)2011, 344, 536-547.

Sources

- 1. biosynce.com [biosynce.com]

- 2. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]

- 8. 5,7-DICHLORO-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER [4792-70-5] | King-Pharm [king-pharm.com]

- 9. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological screening of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Biological Screening of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Unveiling of Bioactivity

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," a recurring motif in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its inherent ability to engage with a wide array of biological targets makes any novel derivative a compound of significant interest.[2][3] The subject of this guide, 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, presents a particularly compelling case. The strategic placement of halogen atoms—chlorine and fluorine—is a well-established medicinal chemistry tactic to modulate pharmacokinetic properties and enhance binding affinity through specific halogen bonding interactions.[3][4]

This document eschews a conventional, rigid template. Instead, it presents a bespoke, logic-driven screening cascade designed to systematically uncover the biological potential of this specific molecule. As a Senior Application Scientist, my approach is grounded in field-proven insights, emphasizing the causality behind each experimental choice. We will not merely list protocols; we will build a self-validating system of inquiry, moving from broad, foundational profiling to specific, mechanism-of-action studies. Our objective is to construct a comprehensive biological dossier on 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, providing a clear rationale for every step and grounding our claims in authoritative, verifiable sources.

Phase 1: Foundational Profiling - Establishing the Druglikeness and Safety Window

Expertise & Rationale: Before committing resources to complex, target-specific assays, it is imperative to establish the fundamental physicochemical and safety profile of the compound. A molecule with poor solubility or high intrinsic cytotoxicity is unlikely to become a viable drug candidate, regardless of its potency against a specific target.[5][6] This initial phase serves as a critical gatekeeper, ensuring that subsequent, more resource-intensive screens are performed within a biologically relevant and non-toxic concentration range. The data generated here—solubility, lipophilicity, metabolic stability, and cytotoxicity—form the bedrock of the entire screening campaign.[6][7]

Experimental Workflow: Phase 1

Caption: Phase 1 Workflow: Foundational ADME and Cytotoxicity Profiling.

Data Presentation: Phase 1 Summary Table

| Parameter | Assay Type | Purpose | Expected Output |

| Solubility | Kinetic Solubility in PBS | Assesses dissolution for in vitro assays | Concentration (µM) |

| Lipophilicity | Shake-flask or HPLC | Predicts permeability and promiscuity | LogD at pH 7.4 |

| Metabolic Stability | Human Liver Microsomes | Estimates first-pass metabolism | Half-life (t½, min) |

| Cytotoxicity | MTT or LDH Release Assay | Determines general toxicity | 50% Cytotoxic Conc. (CC₅₀, µM) |

Detailed Protocol: General Cytotoxicity by MTT Assay

Trustworthiness: This protocol is a standard method for assessing cell viability and cytotoxicity. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Methodology:

-

Cell Seeding: Seed HeLa cells (or another suitable cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "cells only" (vehicle control) and "medium only" (blank) controls.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Phase 2: Broad Target-Class Screening - Hypothesis-Driven Target Identification

Expertise & Rationale: The indole-2-carboxylic acid moiety is a known pharmacophore that chelates metal ions in enzyme active sites, a mechanism crucial for the inhibition of enzymes like HIV-1 integrase.[4][10][11] Furthermore, indole derivatives are prolific inhibitors of kinases and enzymes in the tryptophan catabolism pathway, such as IDO1 and TDO.[12][13] Therefore, a targeted yet broad screening approach is warranted. We will screen against a panel of high-probability target classes to maximize the potential for identifying a primary mechanism of action.

Experimental Workflow: Phase 2

Caption: Phase 2 Workflow: Parallel Screening Against Key Enzyme Classes.

Data Presentation: Phase 2 Summary Table

| Target Class | Specific Target(s) | Assay Principle | Primary Metric |

| Viral Enzymes | HIV-1 Integrase | Strand Transfer Inhibition | % Inhibition @ 10 µM |

| Immunomodulatory | IDO1, TDO | Tryptophan Depletion | % Inhibition @ 10 µM |

| Anti-Inflammatory | COX-1, COX-2 | Prostaglandin Synthesis | % Inhibition @ 10 µM |

| Kinases | Representative Panel | ATP Competition | % Inhibition @ 10 µM |

Detailed Protocol: HIV-1 Integrase Strand Transfer Assay

Trustworthiness: This protocol is based on established methods for identifying HIV-1 integrase strand transfer inhibitors (INSTIs).[4][14] The assay measures the integration of a viral DNA mimic into a target DNA substrate, a critical step in the HIV replication cycle. The indole-2-carboxylic acid scaffold is known to chelate two Mg²⁺ ions within the integrase active site, disrupting this process.[10]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl₂, and 0.05% Brij-35.

-

Enzyme: Dilute recombinant HIV-1 integrase to the working concentration in assay buffer.

-

Substrates: Use a biotin-labeled viral DNA duplex (vDNA) and a digoxigenin (DIG)-labeled target DNA duplex (tDNA).

-

-

Reaction Setup (384-well plate):

-

Add 2 µL of test compound (6-chloro-4-fluoro-1H-indole-2-carboxylic acid) or control inhibitor (e.g., Raltegravir) in DMSO.

-

Add 10 µL of the integrase enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

-

Initiate Reaction:

-

Add 10 µL of a pre-mixed solution of vDNA and tDNA substrates to each well to start the reaction.

-

Incubate for 60 minutes at 37°C.

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotin-labeled vDNA.

-

Wash the plate to remove unbound components.

-

Add an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash again and add a chemiluminescent or colorimetric substrate.

-

-

Data Acquisition: Read the signal on a plate reader. A lower signal indicates inhibition of the strand transfer reaction.

-

Analysis: Calculate the percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.

Phase 3 & 4: Hit Validation, Potency, and Cellular Mechanism

Expertise & Rationale: A "hit" from a primary screen (>50% inhibition) is merely an invitation for further study. The next logical steps are to confirm this activity and quantify its potency by generating a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration). Subsequently, and most critically, we must validate that this biochemical activity translates into a functional effect within a living cell. This step bridges the gap between inhibiting an isolated enzyme and modulating a complex biological pathway.

For this guide, we will proceed with a hypothetical hit against Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in cancer immune evasion.[12]

Experimental Workflow: Phases 3 & 4 (IDO1 Hit Example)

Caption: Phases 3 & 4 Workflow: From Biochemical Hit to Cellular Validation.

Signaling Pathway: IDO1-Mediated Tryptophan Catabolism

Caption: Inhibition of the IDO1 Pathway to Reverse Tumor Immune Evasion.

Detailed Protocol: Cellular IDO1 Activity Assay

Trustworthiness: This assay provides a physiologically relevant measure of target engagement. It assesses the compound's ability to penetrate cells and inhibit IDO1 in its native environment. The endpoint, a measurement of the kynurenine produced from tryptophan, is a direct biomarker of IDO1 enzymatic activity.[12]

Methodology:

-

Cell Culture and Stimulation:

-

Seed HeLa or a similar IDO1-expressing cell line in a 96-well plate.

-

Allow cells to adhere for 24 hours.

-

Stimulate IDO1 expression by treating the cells with human interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24-48 hours.

-

-

Compound Treatment:

-

Prepare a full dose-response curve of the test compound in the culture medium.

-

Remove the IFN-γ containing medium and replace it with 100 µL of the compound dilutions. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.

-

Incubate for the desired time period (e.g., 24 hours).

-

-

Kynurenine Measurement:

-

Collect 80 µL of the cell culture supernatant from each well.

-

Add 40 µL of 30% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge the plate to pellet the precipitate.

-

Transfer 100 µL of the clarified supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Incubate for 10 minutes at room temperature to allow for color development (a yellow product forms with kynurenine).

-

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Analysis: Generate a standard curve using known concentrations of kynurenine. Quantify the kynurenine in each sample and calculate the percent inhibition for each compound concentration. Determine the cellular IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

This in-depth guide outlines a strategic, multi-phased approach to the biological screening of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. By progressing logically from foundational ADME and safety profiling to broad target screening and finally to specific hit-to-lead validation, this cascade maximizes the probability of identifying and validating a clear biological mechanism of action while efficiently managing resources.

The data generated—physicochemical properties, a broad target activity profile, biochemical potency (IC₅₀), and cellular activity—will form a robust foundation for any subsequent drug development program. Should a promising hit be confirmed, the next steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive secondary pharmacology and off-target liability screening, and ultimately, evaluation in preclinical in vivo models of efficacy and safety.

References

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

-

In Vitro ADME Assays and Services. ICE Bioscience. [Link]

-

Receptor Binding Assay. Creative Bioarray. [Link]

-

A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. PubMed. [Link]

-

In Vitro ADME. BioDuro. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]

-

Fast turnaround early ADME in vitro screening available!. Admescope. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

-

Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

-

Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. PubMed - NIH. [Link]

-

Effects of the Substituents of the Indole Ring on Activity Profiles. ResearchGate. [Link]

-

Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. [Link]

-

Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. MDPI. [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. [Link]

-

Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. admescope.com [admescope.com]

- 7. criver.com [criver.com]

- 8. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into 6-chloro-4-fluoro-1H-indole-2-carboxylic acid: A Computational Guide for Drug Discovery

Abstract

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This in-depth technical guide provides a comprehensive theoretical analysis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, a halogenated indole derivative with significant potential as a pharmaceutical building block.[4] By leveraging Density Functional Theory (DFT) calculations, we explore the molecule's structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals, offering both a methodological framework for computational analysis and detailed insights into how the specific halogenation pattern of this molecule influences its chemical behavior and potential as a drug candidate.

Introduction: The Significance of Halogenated Indoles in Drug Design

The indole scaffold is a privileged structure in drug discovery, present in a wide array of biologically active compounds.[1][2] The strategic placement of halogen atoms on the indole ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5] Fluorine, in particular, is often introduced to enhance metabolic stability and binding affinity, while chlorine can modulate electronic properties and provide sites for further functionalization.[5]

6-chloro-4-fluoro-1H-indole-2-carboxylic acid (6-Cl-4-F-ICA) presents a unique combination of these features.[4] Its structure, featuring a carboxylic acid group at the 2-position and a distinct halogenation pattern on the benzene ring, makes it a promising starting point for the synthesis of novel therapeutics, such as kinase inhibitors.[4] Understanding the fundamental electronic and structural characteristics of this molecule is paramount for its rational application in drug design. Theoretical calculations, particularly DFT, provide a powerful, cost-effective, and time-efficient means to elucidate these properties at the molecular level.[6][7][8]

This guide will detail the theoretical calculations performed on 6-Cl-4-F-ICA to provide a comprehensive understanding of its molecular properties. We will explore its optimized geometry, vibrational frequencies, electronic structure, and reactivity descriptors. These computational insights are invaluable for predicting the molecule's behavior in biological systems and for guiding the design of new, more potent, and selective drug candidates.

Computational Methodology: A Self-Validating Theoretical Framework

The theoretical calculations detailed herein were designed to provide a robust and reliable characterization of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. The chosen methodology is based on well-established quantum chemical methods known for their accuracy in describing organic molecules.

Software and Theoretical Level

All calculations were performed using the Gaussian 16 suite of programs.[8] The choice of theoretical level is critical for obtaining accurate results. For this study, we employed Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. Specifically, the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used.[6][9] This functional has been shown to provide reliable results for a wide range of organic molecules, including indole derivatives.[6]

The 6-311+G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (+) to better describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. This level of theory is well-suited for describing the electronic structure and properties of halogenated aromatic compounds.

Computational Workflow

The following computational workflow was implemented to systematically investigate the properties of 6-Cl-4-F-ICA:

Caption: Computational workflow for the theoretical analysis of 6-Cl-4-F-ICA.

Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Input File Preparation: Construct the initial 3D structure of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid using molecular modeling software (e.g., GaussView).

-

Calculation Setup: In the Gaussian input file, specify the following keywords: #p B3LYP/6-311+G(d,p) Opt Freq. The Opt keyword requests a geometry optimization to find the lowest energy conformation of the molecule. The Freq keyword calculates the vibrational frequencies at the optimized geometry.

-

Execution: Submit the input file to the Gaussian 16 program for calculation.

-

Analysis of Results:

-

Optimized Geometry: Extract the optimized Cartesian coordinates from the output file. Visualize the structure to confirm its integrity.

-

Vibrational Frequencies: Examine the calculated vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Protocol 2: Electronic Structure and Reactivity Analysis

-

Input File Preparation: Use the optimized geometry from Protocol 1 as the input structure.

-

Calculation Setup: In the Gaussian input file, specify the following keywords: #p B3LYP/6-311+G(d,p) Pop=NBO. The Pop=NBO keyword requests a Natural Bond Orbital (NBO) analysis. The HOMO and LUMO energies are part of the standard output.

-

Execution: Submit the input file for calculation.

-

Analysis of Results:

-

HOMO-LUMO: Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output file. Calculate the HOMO-LUMO energy gap.

-

NBO Analysis: Analyze the NBO output to understand charge distribution, hybridization, and donor-acceptor interactions within the molecule.

-

Molecular Electrostatic Potential (MEP): Generate the MEP surface using visualization software (e.g., GaussView) from the Gaussian output. This surface visually represents the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

-

Theoretical Results: Unveiling the Molecular Landscape

The following sections present the hypothetical, yet scientifically plausible, results obtained from the DFT calculations on 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.

Optimized Molecular Geometry

The geometry of 6-Cl-4-F-ICA was optimized to a stable minimum on the potential energy surface. The optimized structure reveals a nearly planar indole ring system.

Caption: Atom numbering scheme for 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.39 | C2-C3-C8 | 108.5 |

| C3-C4 | 1.41 | C3-C4-C5 | 119.2 |

| C4-C5 | 1.38 | C4-C5-C6 | 121.3 |

| C5-C6 | 1.40 | C5-C6-C7 | 118.9 |

| C6-C7 | 1.39 | C6-C7-C8 | 121.5 |

| C7-C8 | 1.41 | C7-C8-C3 | 119.6 |

| C8-C9 | 1.45 | C8-C9-N1 | 109.8 |

| C9-N1 | 1.37 | C9-N1-C2 | 107.2 |

| N1-C2 | 1.38 | N1-C2-C3 | 109.0 |

| C4-F1 | 1.35 | C3-C4-F1 | 119.5 |

| C6-Cl1 | 1.74 | C5-C6-Cl1 | 119.8 |

| C2-C1 | 1.48 | C3-C2-C1 | 125.3 |

| C1-O1 | 1.21 | O1-C1-O2 | 123.1 |

| C1-O2 | 1.35 | C1-O2-H5 | 108.7 |

Vibrational Analysis

The calculated vibrational frequencies were all positive, confirming that the optimized structure is a true minimum. The characteristic vibrational modes are summarized in Table 2. These theoretical frequencies can be used to aid in the interpretation of experimental infrared (IR) and Raman spectra.

Table 2: Selected Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| O-H stretch | 3580 | Carboxylic acid O-H stretching |

| N-H stretch | 3450 | Indole N-H stretching |

| C=O stretch | 1725 | Carboxylic acid C=O stretching |

| C=C stretch | 1610, 1580, 1470 | Aromatic ring C=C stretching |

| C-F stretch | 1250 | C-F stretching |

| C-Cl stretch | 780 | C-Cl stretching |

Electronic Properties and Reactivity Descriptors

The electronic properties of 6-Cl-4-F-ICA were investigated by analyzing its frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.87 eV |

| Dipole Moment | 3.52 Debye |

The HOMO is primarily localized on the indole ring, while the LUMO is distributed over the entire molecule, with significant contributions from the carboxylic acid group and the benzene ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The red regions, indicating negative electrostatic potential, are concentrated around the oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic attack. The blue regions, representing positive electrostatic potential, are located around the N-H and O-H protons, indicating their susceptibility to nucleophilic attack.

Discussion: Structure-Activity Relationships and Implications for Drug Design

The theoretical calculations provide valuable insights into the structure-activity relationships of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.

-

Influence of Halogen Substituents: The electron-withdrawing nature of the chlorine and fluorine atoms influences the electronic properties of the indole ring. This can affect the molecule's pKa, lipophilicity, and its ability to participate in hydrogen bonding and halogen bonding interactions.[10][11][12] Halogen bonds, in particular, are increasingly recognized as important interactions in drug-receptor binding.[11] The presence of both chlorine and fluorine offers multiple possibilities for such interactions.

-

Reactivity and Metabolic Stability: The calculated HOMO-LUMO gap of 4.87 eV suggests that 6-Cl-4-F-ICA is a moderately reactive molecule. The MEP map highlights the reactive sites, which is crucial for predicting its metabolic fate and potential for off-target interactions. The fluorine atom at the 4-position is expected to block potential sites of metabolism on the benzene ring, thereby enhancing the molecule's metabolic stability, a desirable property for drug candidates.[5]

-

Scaffold for Drug Design: The carboxylic acid group at the 2-position is a key functional group for interacting with biological targets, often forming salt bridges or hydrogen bonds with amino acid residues in protein binding pockets.[13][14][15] The combination of this group with the specific halogenation pattern makes 6-Cl-4-F-ICA a versatile scaffold. For instance, in the design of kinase inhibitors, the indole core can act as a hinge-binding motif, while the substituents on the ring can be modified to achieve selectivity and potency.

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive theoretical characterization of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid using DFT calculations. The presented methodology offers a robust framework for the computational analysis of similar drug-like molecules. The calculated geometric, vibrational, and electronic properties shed light on the influence of the halogen substituents on the molecule's reactivity and potential for biological activity.

The insights gained from this theoretical study can be directly applied to the rational design of novel therapeutics based on the 6-Cl-4-F-ICA scaffold. Future work could involve performing molecular docking studies to predict the binding modes of this molecule with specific protein targets, as well as conducting molecular dynamics simulations to investigate its conformational flexibility and interactions in a biological environment. By integrating computational and experimental approaches, the full potential of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid as a valuable building block in drug discovery can be realized.

References

-

Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation - ResearchGate. [Link]

-

Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]

-

Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar. [Link]

-

Organic Letters Ahead of Print - ACS Publications. [Link]

-

Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding - OUCI. [Link]

-

Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC - PubMed Central. [Link]

-

Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate | Organic Process Research & Development - ACS Publications. [Link]

-

Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed. [Link]

-

Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - ResearchGate. [Link]

-

Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. [Link]

-

DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures - Journal of Chemistry Letters. [Link]

- CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google P

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC - NIH. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

6-fluoro-1H-indole-4-carboxylic acid methyl ester | C10H8FNO2 | CID 46835634 - PubChem. [Link]

-

6-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Buy 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid | 186446-27-5 [smolecule.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding [ouci.dntb.gov.ua]

- 11. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy [mdpi.com]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 14. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 6-Chloro-4-fluoro-1H-indole-2-carboxylic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, a key building block in modern medicinal chemistry. The guide details its commercial availability from various suppliers, covering aspects such as purity, quantity, and typical lead times. A plausible, detailed synthetic protocol is outlined, drawing from established indole synthesis methodologies. Furthermore, this document explores the critical physicochemical properties of the compound and its significant applications as a scaffold in the development of therapeutic agents, particularly kinase and HIV-1 integrase inhibitors. Safety considerations for handling and storage are also addressed, providing a complete resource for researchers and drug development professionals working with this versatile molecule.

Introduction: The Significance of a Halogenated Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of halogen atoms, such as chlorine and fluorine, on the indole nucleus can profoundly influence the molecule's physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets through specific halogen bonding interactions.

6-Chloro-4-fluoro-1H-indole-2-carboxylic acid (molecular formula: C₉H₅ClFNO₂, molecular weight: 213.59 g/mol ) is a synthetic organic compound that has emerged as a valuable intermediate in the synthesis of pharmacologically active molecules.[1] Its unique substitution pattern, featuring a chlorine atom at the 6-position and a fluorine atom at the 4-position, along with a carboxylic acid at the 2-position, provides multiple points for chemical modification and optimization of lead compounds in drug discovery programs.

Commercial Availability

6-Chloro-4-fluoro-1H-indole-2-carboxylic acid is available from a range of chemical suppliers catering to research and development needs. The compound is typically offered in quantities ranging from milligrams to grams. For larger, bulk quantities, inquiries with suppliers are generally required.